molecular formula C10H5N3O4 B1228077 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile CAS No. 116313-73-6

2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile

Cat. No. B1228077
M. Wt: 231.16 g/mol
InChI Key: KUXOYSZHUFZKHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds similar to 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile involves multi-step chemical reactions. For instance, a related compound was synthesized using Bisphenol A as a starting material through nitration and bromation, achieving an 83.1% yield (H. Yun-chu, 2004).

Molecular Structure Analysis

  • The molecular structure of similar compounds is often determined using techniques like X-ray crystallography. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a related compound, was analyzed using X-ray crystallography to determine its molecular structure (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

  • Compounds in this category typically react to form coordination compounds with metals like copper(II), as seen in a study where a similar compound formed Cu(L)X·nH2O through a template condensation reaction (A. Gulea et al., 2013).
  • Another example includes a four-component synthesis of related compounds from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde (Yin‐Huan Jin et al., 2011).

Scientific Research Applications

Coordination Compounds and Template Condensation

Research by Gulea et al. (2013) explored the formation of coordination compounds involving derivatives similar to 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile. These compounds were formed through reactions with copper(II) chloride, bromide, and nitrate in ethanol, demonstrating the potential of such compounds in coordination chemistry and templated condensation reactions (Gulea, Chumakov, Graur, & Tsapkov, 2013).

Synthesis of Coumarins

Oda et al. (1987) conducted research on the synthesis of coumarins, a class of organic compounds, using reactions involving derivatives of 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile. This research highlights the utility of these derivatives in synthesizing complex organic molecules (Oda, Yoshida, Nagai, Ueda, & Sakakibara, 1987).

Enzyme-assisted Synthesis and Characterization

Luukkanen et al. (1999) described enzyme-assisted synthesis and characterization of nitrocatechol glucuronides using derivatives closely related to 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile. This study suggests potential applications in enzymatic processes and pharmaceutical intermediates (Luukkanen, Kilpeläinen, Kangas, Ottoila, Elovaara, & Taskinen, 1999).

Structural Properties and Rotational Barriers

Karlsen et al. (2002) investigated the structural properties and rotational barriers in compounds including 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile derivatives. Such studies are crucial in understanding the dynamic behavior and potential applications in materials science (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

properties

IUPAC Name

2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O4/c11-4-7(5-12)1-6-2-8(13(16)17)10(15)9(14)3-6/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXOYSZHUFZKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397412
Record name AG 1288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile

CAS RN

116313-73-6
Record name AG 1288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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